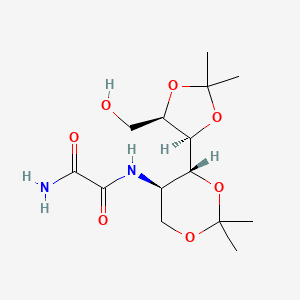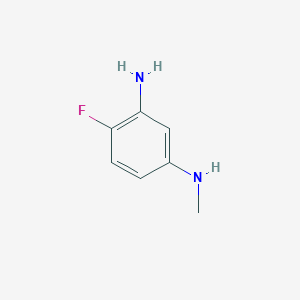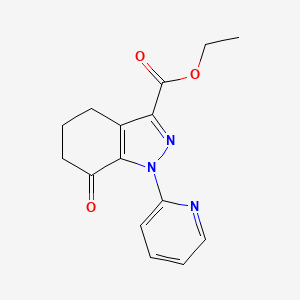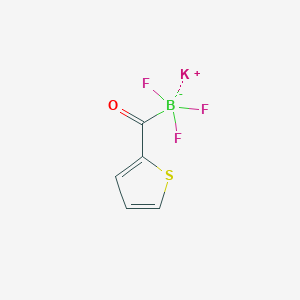![molecular formula C27H26IN5O6 B12837539 6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12837539.png)
6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions.
Introduction of the iodo group: This step often involves iodination reactions using reagents such as iodine or N-iodosuccinimide (NIS).
Attachment of the ribofuranosyl moiety: This is typically done through glycosylation reactions, where the ribofuranosyl group is introduced using glycosyl donors in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The iodo group can be reduced to a hydrogen atom, leading to deiodination.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while substitution of the iodo group can produce various substituted derivatives.
科学的研究の応用
6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is being explored for therapeutic applications, including antiviral and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
類似化合物との比較
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: This compound shares the methoxy and amino functionalities but differs in its core structure.
4-Iodoanisole: Similar in having an iodo and methoxy group but lacks the complex ribofuranosyl and pyrazolo[3,4-d]pyrimidine structure.
Uniqueness
6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its combination of a pyrazolo[3,4-d]pyrimidine core with a ribofuranosyl moiety, which imparts specific biological and chemical properties not found in simpler analogs.
This detailed article provides a comprehensive overview of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C27H26IN5O6 |
|---|---|
分子量 |
643.4 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(6-amino-3-iodo-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C27H26IN5O6/c1-14-4-8-16(9-5-14)25(34)37-13-19-18(39-26(35)17-10-6-15(2)7-11-17)12-20(38-19)33-23-21(22(28)32-33)24(36-3)31-27(29)30-23/h4-11,18-20H,12-13H2,1-3H3,(H2,29,30,31)/t18-,19+,20+/m0/s1 |
InChIキー |
DGOKUXGUVNVZDU-XUVXKRRUSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C4=C(C(=NC(=N4)N)OC)C(=N3)I)OC(=O)C5=CC=C(C=C5)C |
正規SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C4=C(C(=NC(=N4)N)OC)C(=N3)I)OC(=O)C5=CC=C(C=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,3S,4aS,5S,8S,8aR)-5-benzyl-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-4a,7,8,8a-tetrahydropyrano[3,4-b][1,4]dioxin-5-yl] 4-nitrobenzoate](/img/structure/B12837473.png)
![3-[3-(Benzyloxy)phenyl]thiophene](/img/structure/B12837476.png)




![(3aR,4R,6R,11R,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12837503.png)




![[1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B12837554.png)

